

3-Chloro-4-methylaniline Hydrochloride: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name:	3-Chloro-4-methylaniline hydrochloride
CAS No.:	7745-89-3
Cat. No.:	B1203087

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Executive Summary

3-Chloro-4-methylaniline hydrochloride (CAS: 7745-89-3), also known as Starlicide or DRC-1339, is a specialized chlorinated aniline salt utilized primarily as an intermediate in the synthesis of urea-based herbicides (e.g., chlorotoluron) and azo dyes (e.g., Palatine Fast Yellow).^{[1][2][3][4]} In the life sciences, it serves as a potent avicide with a unique nephrotoxic mechanism of action in specific avian species.

This technical guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis pathways, analytical characterization protocols, and safety handling procedures for researchers and drug development professionals.

Part 1: Physicochemical Specifications

The distinction between the free base and the hydrochloride salt is critical for solubility and stability in formulation. The hydrochloride salt offers enhanced water solubility, making it the preferred form for aqueous applications and biological assays.

Table 1: Chemical Identity & Properties

Property	Specification
IUPAC Name	3-Chloro-4-methylaniline hydrochloride
Common Synonyms	3-Chloro-p-toluidine HCl; Starlicide; DRC-1339; CPTH
CAS Number (Salt)	7745-89-3
CAS Number (Free Base)	95-74-9
Molecular Formula	C ₇ H ₉ Cl ₂ N (or C ₇ H ₈ ClN · HCl)
Molecular Weight	178.06 g/mol
Appearance	White to off-white crystalline powder (darkens upon oxidation)
Melting Point	260 °C (sublimes/decomposes) [1]
Solubility	Soluble in water, ethanol; sparingly soluble in non-polar solvents
pKa (Conjugate Acid)	~4.05 (Free base amine protonation)

Part 2: Synthesis & Preparation Protocol

The synthesis of **3-chloro-4-methylaniline hydrochloride** follows a linear industrial pathway starting from p-nitrotoluene. The process requires strict control of regioselectivity during the chlorination step to ensure the chlorine atom attaches at the meta position relative to the nitro group (which corresponds to the ortho position relative to the methyl group).

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis pathway from p-nitrotoluene to the final hydrochloride salt.

Detailed Protocol: Free Base to Hydrochloride Salt

While the free base is commercially available, the hydrochloride salt is often prepared in situ or purified for stability.

- **Dissolution:** Dissolve 10.0 g of 3-chloro-4-methylaniline (Free Base) in 100 mL of anhydrous ethanol or diethyl ether. Ensure complete dissolution; mild heating (30°C) may be required.
- **Acidification:** Under constant stirring, slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a stoichiometric excess (1.1 eq) of concentrated hydrochloric acid (37%) dropwise.
 - **Observation:** A white precipitate should form immediately upon acidification.
- **Crystallization:** Cool the mixture to 0–4°C in an ice bath for 2 hours to maximize yield.
- **Filtration:** Filter the precipitate using a Buchner funnel. Wash the cake twice with cold diethyl ether to remove unreacted free base and impurities.
- **Drying:** Dry the solid under vacuum at 40°C for 6 hours. Store in a desiccator protected from light, as anilines are prone to photo-oxidation.

Part 3: Analytical Characterization

For drug development and purity assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard. Below is a validated Reverse Phase method suitable for chloroanilines.

HPLC Method Parameters

Parameter	Condition
Column	C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 μ m)
Mobile Phase A	Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work)
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Detection	UV @ 240 nm (primary) and 280 nm
Temperature	30°C
Injection Volume	10 μ L

Gradient Profile:

- 0-2 min: 10% B (Isocratic hold)
- 2-15 min: Linear gradient 10% \rightarrow 80% B
- 15-20 min: 80% B (Wash)
- 20-22 min: 80% \rightarrow 10% B (Re-equilibration)

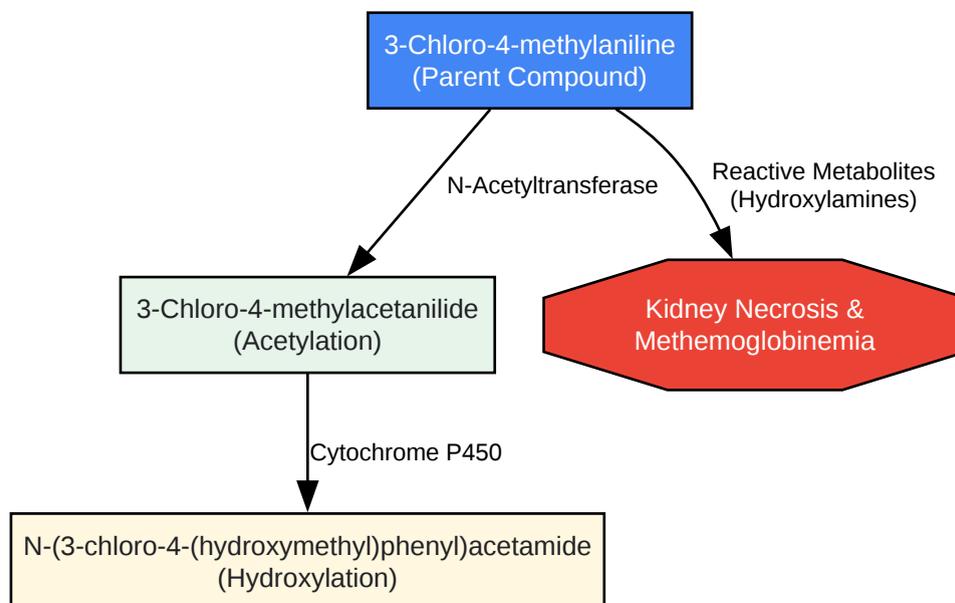
Spectral Identification

- ^1H NMR (DMSO- d_6 , 400 MHz): Expect signals for the methyl group (~2.2 ppm, singlet), the aromatic protons (multiplets between 6.5–7.5 ppm), and the broad ammonium protons (~9–10 ppm) which exchange with D_2O .
- Mass Spectrometry (ESI+): The salt dissociates in solution. Look for the $[\text{M}+\text{H}]^+$ peak of the free base at m/z 142.0 (^{35}Cl isotope) and 144.0 (^{37}Cl isotope) in a 3:1 ratio.

Part 4: Biological Mechanism & Degradation

In avian species, particularly starlings and blackbirds, **3-chloro-4-methylaniline hydrochloride** exhibits a unique toxicity profile. It causes irreversible kidney necrosis and methemoglobinemia. Understanding its metabolic fate is crucial for environmental impact assessments.

Metabolic Pathway Diagram



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Figure 2: Primary metabolic pathway in avian systems leading to bioactivation and excretion [2].

Part 5: Safety & Handling (E-E-A-T)

Warning: This compound is highly toxic and a potent methemoglobin former.

- Personal Protective Equipment (PPE):
 - Respiratory: N95 or P100 respirator is mandatory to prevent inhalation of dust.
 - Dermal: Double nitrile gloves. Anilines are readily absorbed through the skin.
 - Ocular: Chemical safety goggles.

- **Storage:** Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The hydrochloride salt is hygroscopic and light-sensitive.
- **Spill Protocol:** Do not dry sweep. Dampen with water to avoid dust generation, then absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.
- **First Aid:** In case of skin contact, wash immediately with soap and water. If cyanosis (blue skin/lips) occurs, administer oxygen and seek immediate medical attention for potential methemoglobinemia treatment (e.g., Methylene Blue).

References

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